6,7-dimethyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6,7-dimethyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dibenzo[c,e][1,2]thiazine core, which is a heterocyclic structure containing sulfur and nitrogen atoms. The presence of multiple methyl groups and a carboxamide functional group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as sulfur, nitrogen sources, and various catalysts to facilitate the formation of the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxamide group or the thiazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6,7-dimethyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Lacks the 5,5-dioxide functional group.
6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Lacks the N-(2-methylphenyl) substitution.
Uniqueness
The presence of the 5,5-dioxide functional group in 6,7-dimethyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide imparts unique chemical properties, such as increased reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable target for research and development.
Properties
Molecular Formula |
C22H20N2O3S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
6,7-dimethyl-N-(2-methylphenyl)-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H20N2O3S/c1-14-8-4-6-10-19(14)23-22(25)16-12-15(2)21-18(13-16)17-9-5-7-11-20(17)28(26,27)24(21)3/h4-13H,1-3H3,(H,23,25) |
InChI Key |
YOHFLGUVIFWKDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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